molecular formula C18H22O2 B11971255 d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether CAS No. 41047-48-7

d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether

Cat. No.: B11971255
CAS No.: 41047-48-7
M. Wt: 270.4 g/mol
InChI Key: MKOCHBGQRKMDTE-UHFFFAOYSA-N
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Description

d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether is an organic compound with the molecular formula C18H22O2 and a molecular weight of 270.3661 . This compound is known for its unique structural properties and is used in various scientific and industrial applications.

Preparation Methods

The synthesis of d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether typically involves the reaction of ethylene glycol with methanol in the presence of a catalyst. The process includes the following steps :

  • Ethylene glycol and methanol are added to a reactor in a specific ratio.
  • The reactor is heated to a certain temperature, and oxygen is introduced to oxidize methanol to formaldehyde.
  • Formaldehyde reacts with ethylene glycol in the presence of a catalyst to form this compound.
  • The product is then filtered and distilled to obtain the pure compound.

Chemical Reactions Analysis

d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Exposure to air, light, or heat can lead to the formation of explosive peroxides.

    Reduction: The compound can be reduced using hydride reagents.

    Substitution: It can undergo substitution reactions with halogens and other electrophiles.

Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether has several scientific research applications :

    Chemistry: It is used as a solvent in various chemical reactions, including Grignard reactions, hydride reductions, and palladium-catalyzed reactions such as Suzuki and Stille couplings.

    Biology: The compound is used in the preparation of solutions for biological assays and experiments.

    Medicine: It is utilized in the synthesis of pharmaceutical compounds and as a solvent in drug formulation.

    Industry: The compound is used in the production of batteries, especially lithium batteries, due to its high energy density and favorable solubility properties.

Mechanism of Action

The mechanism of action of d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether involves its role as a solvent and ligand . It acts as a bidentate ligand for metal cations, coordinating with them to form stable complexes. This property makes it useful in organometallic chemistry and various catalytic reactions.

Comparison with Similar Compounds

d,l-1,2-Dimethyl-1,2-diphenlethylene glycol dimethyl ether can be compared with other similar compounds such as :

    1,2-Dimethoxyethane:

    Diethylene glycol dimethyl ether:

The uniqueness of this compound lies in its specific structural properties and its ability to form stable complexes with metal cations, making it highly valuable in organometallic chemistry and industrial applications.

Properties

CAS No.

41047-48-7

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

(2,3-dimethoxy-3-phenylbutan-2-yl)benzene

InChI

InChI=1S/C18H22O2/c1-17(19-3,15-11-7-5-8-12-15)18(2,20-4)16-13-9-6-10-14-16/h5-14H,1-4H3

InChI Key

MKOCHBGQRKMDTE-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(C)(C2=CC=CC=C2)OC)OC

Origin of Product

United States

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